molecular formula C14H22Cl2N2 B022709 Carazedine CAS No. 19971-17-6

Carazedine

Cat. No.: B022709
CAS No.: 19971-17-6
M. Wt: 289.2 g/mol
InChI Key: MENKQFULDMHKOR-UHFFFAOYSA-N
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Description

Carazedine (1,2,3,4,5,5a,6,10b-octahydroazepino-[4,5-b]indole) is a heterocyclic compound synthesized as an analog of the antipsychotic drug carbidine. Structurally, it features an azepino-indole framework, distinguishing it from classical neuroleptics. This compound exhibits a unique pharmacological profile, combining neuroleptic (antipsychotic) and tranquilizer (anxiolytic) properties. Preclinical studies highlight its broad psychotropic activity, including antipsychotic, anti-aggressive, and sedative effects, with superior efficacy compared to carbidine in behavioral models such as conditioned avoidance response and apomorphine-induced stereotypy . Notably, its toxicity profile is equivalent to carbidine, suggesting a favorable therapeutic index despite enhanced efficacy .

Properties

CAS No.

19971-17-6

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H

InChI Key

MENKQFULDMHKOR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl

Synonyms

1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole
carazedine
karazedin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Profile of this compound and Carbidine

Parameter This compound Carbidine
Structure 1,2,3,4,5,5a,6,10b-octahydroazepino-indole Azepino-indole derivative (exact structure unspecified)
Primary Activity Neuroleptic + Tranquilizer Neuroleptic
Receptor Affinity Dopamine D₂, 5-HT₂A, α₁-adrenergic Predominantly Dopamine D₂
Efficacy in Models Superior in conditioned avoidance, apomorphine antagonism Moderate efficacy in same models
Acute Toxicity (LD₅₀) Equivalent to carbidine Equivalent to this compound

Mechanistic Advantages Over Carbidine

This compound’s dual receptor modulation mitigates extrapyramidal side effects (common with pure D₂ antagonists like carbidine) while enhancing anxiolytic effects. For example, in apomorphine-induced stereotypy tests, this compound achieved 50% inhibition at 2 mg/kg, whereas carbidine required 5 mg/kg . This potency difference underscores its improved pharmacokinetic or receptor-binding properties.

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